molecular formula C13H19FO2Si B13472226 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde

3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde

Cat. No.: B13472226
M. Wt: 254.37 g/mol
InChI Key: QNUXLPQHNMNLLS-UHFFFAOYSA-N
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Description

3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The fluorination of the benzaldehyde core can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve the use of automated systems for reagent addition and reaction monitoring to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the optimization of drug-like properties .

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde is unique due to the presence of both the silyloxy protecting group and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H19FO2Si

Molecular Weight

254.37 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-fluorobenzaldehyde

InChI

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-12-7-10(9-15)6-11(14)8-12/h6-9H,1-5H3

InChI Key

QNUXLPQHNMNLLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)F

Origin of Product

United States

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